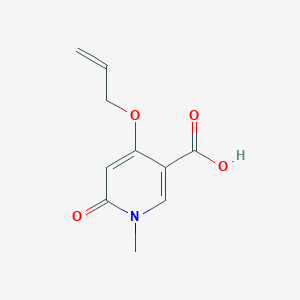
4-Bromo-2-fluoro-6-metilbenzaldehído
Descripción general
Descripción
4-Bromo-2-fluoro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is used in organic synthesis .
Molecular Structure Analysis
The molecular weight of 4-Bromo-2-fluoro-6-methylbenzaldehyde is 217.04 . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 .Physical and Chemical Properties Analysis
4-Bromo-2-fluoro-6-methylbenzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Síntesis Orgánica
4-Bromo-2-fluoro-6-metilbenzaldehído: es un intermedio valioso en la síntesis orgánica. Puede sufrir diversas reacciones químicas debido a la presencia de grupos funcionales bromo y aldehído. Este compuesto es particularmente útil en la síntesis de compuestos heterocíclicos, que están presentes en muchos productos farmacéuticos. Puede participar en reacciones de acoplamiento de Suzuki para formar compuestos biarílicos, que son unidades estructurales en muchos materiales electrónicos orgánicos .
Química Medicinal
En química medicinal, los derivados de este compuesto se exploran por sus posibles propiedades terapéuticas. Los sustituyentes bromo y flúor en el anillo aromático pueden mejorar la afinidad de unión de las moléculas pequeñas a los objetivos biológicos. Puede utilizarse para sintetizar antagonistas de la histamina H3 basados en bencilamina, que tienen aplicaciones en el tratamiento de trastornos del sueño y la obesidad .
Ciencia de Materiales
This compound: puede utilizarse para crear polímeros y materiales novedosos con propiedades electrónicas específicas. Por ejemplo, puede servir como bloque de construcción para enlaces no degradables por ácidos en la síntesis en fase sólida, lo que es crucial para el desarrollo de materiales poliméricos estables .
Aplicaciones Industriales
Industrialmente, This compound puede utilizarse en la síntesis de colorantes, pigmentos y otras sustancias químicas finas. Su capacidad para sufrir reacciones de sustitución nucleófila lo convierte en un precursor versátil para diversos procesos industriales .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that benzaldehyde derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Pharmacokinetics
The physicochemical properties such as boiling point and density of the compound have been predicted . These properties can influence the compound’s pharmacokinetics and bioavailability.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-fluoro-6-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The interactions between 4-Bromo-2-fluoro-6-methylbenzaldehyde and proteins such as cytochrome P450 enzymes are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 4-Bromo-2-fluoro-6-methylbenzaldehyde on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 4-Bromo-2-fluoro-6-methylbenzaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 4-Bromo-2-fluoro-6-methylbenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. Additionally, 4-Bromo-2-fluoro-6-methylbenzaldehyde can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-fluoro-6-methylbenzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 4-Bromo-2-fluoro-6-methylbenzaldehyde can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-fluoro-6-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including oxidative stress, apoptosis, and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Bromo-2-fluoro-6-methylbenzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the metabolism and detoxification of various compounds. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-fluoro-6-methylbenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound may be transported into the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and gene expression .
Subcellular Localization
The subcellular localization of 4-Bromo-2-fluoro-6-methylbenzaldehyde is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 4-Bromo-2-fluoro-6-methylbenzaldehyde can localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins to modulate gene expression .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPMRUIEAOUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)

![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)


![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
